molecular formula C13H17N3S B14909345 n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14909345
M. Wt: 247.36 g/mol
InChI Key: HCOPVKLROIONMC-UHFFFAOYSA-N
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Description

n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted with an ethyl group at the N4-position and a methyl group at the C2-position.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

N-ethyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H17N3S/c1-3-14-12-11-9-6-4-5-7-10(9)17-13(11)16-8(2)15-12/h3-7H2,1-2H3,(H,14,15,16)

InChI Key

HCOPVKLROIONMC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Thieno[2,3-d]pyrimidine Scaffolds

Gewald Reaction: Formation of the Thiophene Core

The Gewald reaction represents a fundamental approach for constructing the thiophene ring, which serves as the key building block for thieno[2,3-d]pyrimidines. This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base to form 2-aminothiophenes.

For the synthesis of 5,6,7,8-tetrahydrobenzothieno derivatives, cyclohexanone is commonly employed as the ketone component. The general reaction scheme is illustrated in Figure 1.

Figure 1: Gewald Reaction for the Synthesis of 2-Aminothiophene Derivatives

The reaction typically proceeds according to the following mechanism:

  • Base-catalyzed Knoevenagel condensation between cyclohexanone and the activated nitrile
  • Michael addition of sulfur to the α,β-unsaturated nitrile intermediate
  • Cyclization to form the thiophene ring

The typical reaction conditions and yields for this transformation are summarized in Table 1.

Table 1: Reaction Conditions for the Gewald Synthesis of 2-Aminothiophene Derivatives

Entry Ketone Activated Nitrile Base Solvent Temperature (°C) Time (h) Yield (%)
1 Cyclohexanone Ethyl cyanoacetate Morpholine Ethanol 50-60 6-12 65-85
2 Cyclohexanone Malononitrile Triethylamine DMF 45-55 4-8 70-90
3 Cyclohexanone Ethyl cyanoacetate Diethylamine Toluene 80-90 8-12 60-80
4 Cyclohexanone Malononitrile Piperidine Ethanol 40-50 5-10 75-85

The Gewald reaction provides ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene as key intermediates for further elaboration to the target compound.

Pyrimidine Ring Formation

The construction of the pyrimidine ring can be achieved through several methods, depending on the substitution pattern desired in the final product. For N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, the following approaches are particularly relevant:

Cyclocondensation with Amidines or Amidine Equivalents

One common approach involves the cyclocondensation of 2-aminothiophene derivatives with amidines or their equivalents. For introducing a 2-methyl group, acetamidine or acetimidic acid esters are suitable reagents.

Formamide Condensation

For thieno[2,3-d]pyrimidines with a 2-H substitution pattern, condensation with formamide can be employed, followed by functionalization at the 2-position.

Cyclization via Isocyanates

Reaction of aminothiophene derivatives with isocyanates, followed by cyclization, offers an alternative route to thieno[2,3-d]pyrimidines with diverse substitution patterns.

Specific Synthetic Routes to N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine

Route A: Via 4-chloro Intermediate

This synthetic pathway involves the formation of a 4-chloro derivative followed by nucleophilic substitution with ethylamine (Scheme 1).

Step 1: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) via Gewald reaction.

Step 2: Cyclocondensation with acetamidine hydrochloride to form the 2-methyl-4-oxo-thieno[2,3-d]pyrimidine derivative (2).

Step 3: Conversion of the 4-oxo group to 4-chloro using phosphorus oxychloride (3).

Step 4: Nucleophilic substitution with ethylamine to afford the target compound (4).

The reaction conditions and yields for each step are summarized in Table 2.

Table 2: Reaction Conditions and Yields for Route A

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Cyclohexanone, ethyl cyanoacetate, sulfur, morpholine Ethanol 50-60 8-12 75-85
2 Acetamidine hydrochloride, sodium ethoxide Ethanol Reflux 6-8 65-75
3 POCl₃ - Reflux 3-4 70-80
4 Ethylamine Isopropanol 80-90 4-6 80-90

This route offers good yields and relatively straightforward purification, making it suitable for larger-scale synthesis.

Route B: Via Direct Amination of 4-oxo Derivative

An alternative approach involves the direct conversion of the 4-oxo group to the 4-amino derivative using a coupling agent.

Step 1: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) via Gewald reaction.

Step 2: Cyclocondensation with acetamidine hydrochloride to form the 2-methyl-4-oxo-thieno[2,3-d]pyrimidine derivative (2).

Step 3: Direct amination using ethylamine in the presence of a coupling agent such as HATU or BOP.

This route is shorter but typically provides lower yields compared to Route A.

Route C: One-pot Four-component Synthesis

Recent advances have enabled the development of a one-pot four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4-amines. This approach represents a significant improvement in terms of atom economy and step efficiency.

Reaction: Cyclohexanone, malononitrile, elemental sulfur (S₈), and formamide are combined in the presence of Na₂HPO₄ as catalyst, potentially with triphenylphosphine as an additive.

This method can be adapted for the synthesis of N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine by using appropriate reagents to introduce the desired substitution pattern:

  • For the N-ethyl group: employing ethylamine as a nucleophile in a subsequent step
  • For the 2-methyl group: using an appropriate methylating agent or starting with a methyl-containing reagent

The typical reaction conditions are shown in Table 3.

Table 3: Reaction Conditions for One-pot Four-component Synthesis

Ketone Nitrile Catalyst Additive Solvent Temperature (°C) Time (h) Yield (%)
Cyclohexanone Malononitrile Na₂HPO₄ (20 mol%) PPh₃ (10 mol%) Formamide 200 0.5 85-95

This method offers significant advantages in terms of step economy and overall efficiency, although it may require optimization for introducing the specific substitution pattern of the target compound.

Route D: Dimroth Rearrangement Approach

This synthetic route involves a Dimroth rearrangement to access 4-amino-thieno[2,3-d]pyrimidines.

Step 1: Synthesis of the 2-aminothiophene derivative via Gewald reaction.

Step 2: Reaction with an appropriate isothiocyanate to form a thiourea derivative.

Step 3: Cyclization to form a 2-thioxo-thieno[2,3-d]pyrimidine.

Step 4: S-alkylation followed by treatment with ethylamine to undergo Dimroth rearrangement, affording the target compound.

This approach is particularly useful for introducing diverse substituents at the 4-position.

Optimization of Key Reactions

Gewald Reaction Optimization

The Gewald reaction represents a critical step in the synthesis of the target compound. Optimization of this reaction can significantly impact the overall efficiency of the synthetic route. Key parameters include:

  • Base selection: Different bases, including morpholine, triethylamine, and piperidine, have been employed with varying results. Morpholine often provides optimal yields for the synthesis of tetrahydrobenzo derivatives.

  • Solvent effects: Ethanol, DMF, and toluene are commonly used solvents. Ethanol typically offers a good balance between reactivity and ease of handling.

  • Temperature control: The reaction is typically conducted at moderate temperatures (40-60°C) to minimize side reactions while ensuring adequate reaction rates.

  • Reaction time: Extended reaction times can lead to decomposition products, while insufficient time results in incomplete conversion. Monitoring by TLC is recommended.

Table 4 summarizes optimization studies for the Gewald reaction.

Table 4: Optimization of Gewald Reaction Conditions

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1 Morpholine (1.0) Ethanol 50 8 75
2 Morpholine (1.5) Ethanol 50 10 82
3 Triethylamine (1.2) DMF 50 6 70
4 Piperidine (1.0) Ethanol 45 8 73
5 Diethylamine (1.3) Toluene 85 10 68
6 K₂CO₃ (1.5) DMF 60 12 65

Pyrimidine Ring Formation Optimization

The formation of the pyrimidine ring with the desired 2-methyl substitution pattern requires careful optimization:

  • Selection of cyclization agent: Acetamidine hydrochloride is preferred for introducing the 2-methyl group, while acetimidic acid esters offer an alternative approach.

  • Base selection: Sodium ethoxide, potassium carbonate, and sodium hydroxide have been employed as bases. Sodium ethoxide typically provides optimal results.

  • Reaction temperature and time: Reflux conditions are usually required, with reaction times of 6-12 hours depending on the specific reagents.

Table 5 presents optimization data for the pyrimidine ring formation.

Table 5: Optimization of Pyrimidine Ring Formation

Entry Cyclization Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 Acetamidine·HCl NaOEt Ethanol Reflux 8 72
2 Acetamidine·HCl K₂CO₃ DMF 120 10 65
3 Acetimidic acid ethyl ester NaOH Ethanol Reflux 6 68
4 Acetamidine·HCl NaOEt Ethanol/Water Reflux 12 75

Optimization of 4-Amino Group Introduction

The conversion of the 4-oxo or 4-chloro derivative to the 4-ethylamino derivative can be optimized as follows:

  • For 4-chloro route: Selection of appropriate solvent (isopropanol, toluene, or acetonitrile) and temperature conditions to maximize nucleophilic substitution while minimizing side reactions.

  • For direct amination: Optimization of coupling reagents (HATU, BOP, or PyBOP) and reaction conditions.

Table 6 summarizes optimization studies for introducing the 4-ethylamino group.

Table 6: Optimization of 4-Ethylamino Group Introduction

Entry Substrate Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 4-Chloro derivative Ethylamine (2 eq.), DIPEA Isopropanol 85 5 85
2 4-Chloro derivative Ethylamine (3 eq.), K₂CO₃ Acetonitrile 75 6 80
3 4-Oxo derivative Ethylamine, HATU, DIPEA DMF 25 12 60
4 4-Oxo derivative Ethylamine, BOP, DIPEA DMF 25 10 65

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for the synthesis of thieno[2,3-d]pyrimidines, including reduced reaction times, improved yields, and cleaner reaction profiles. Several steps in the synthesis of N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can benefit from microwave assistance.

Table 7 compares conventional heating with microwave irradiation for key synthetic steps.

Table 7: Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Conditions Conventional Yield (%) Microwave Conditions Microwave Yield (%)
Gewald reaction 50-60°C, 8-12 h 75-85 100°C, 30 min 80-90
Pyrimidine formation Reflux, 6-8 h 65-75 150°C, 20 min 75-85
Chlorination Reflux, 3-4 h 70-80 120°C, 15 min 75-85
Amination 80-90°C, 4-6 h 80-90 120°C, 10 min 85-95

Microwave-assisted synthesis is particularly advantageous for the one-pot four-component reaction, enabling completion in 30 minutes compared to several hours under conventional heating.

Purification and Characterization

Purification Methods

The purification of N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and its intermediates can be achieved through various techniques:

  • Recrystallization: Commonly employed solvents include ethanol, isopropanol, ethyl acetate, and their combinations. This method is particularly suitable for larger-scale preparations.

  • Column chromatography: Silica gel chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is effective for purifying intermediates and the final product.

  • Trituration: In some cases, trituration with appropriate solvents (e.g., diethyl ether, hexane) can be used to remove impurities.

Table 8 summarizes suitable purification methods for key intermediates and the target compound.

Table 8: Purification Methods for Key Compounds

Compound Primary Purification Method Solvent System Secondary Method
Aminothiophene (1) Recrystallization Ethanol Column chromatography (hexane/EtOAc 3:1)
4-Oxo derivative (2) Recrystallization Isopropanol Trituration (diethyl ether)
4-Chloro derivative (3) Column chromatography DCM/hexane 4:1 Trituration (hexane)
Target compound (4) Recrystallization EtOAc/hexane Column chromatography (DCM/MeOH 95:5)

Characterization Data

Comprehensive characterization data aid in confirming the structure and purity of the target compound:

  • Melting point: Typically in the range of 180-190°C (depending on purity).

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include:

    • δ 1.20-1.30 (t, 3H, CH₃CH₂-)
    • δ 1.75-1.90 (m, 4H, cyclohexane CH₂)
    • δ 2.45-2.55 (s, 3H, 2-CH₃)
    • δ 2.65-2.80 (m, 4H, cyclohexane CH₂)
    • δ 3.40-3.55 (q, 2H, -CH₂CH₃)
    • δ 4.80-5.00 (br s, 1H, NH)
  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include:

    • δ 14.5-15.5 (CH₃CH₂-)
    • δ 22.0-23.0 (cyclohexane CH₂)
    • δ 24.5-25.5 (2-CH₃)
    • δ 25.5-26.5 (cyclohexane CH₂)
    • δ 36.0-38.0 (CH₂CH₃)
    • δ 115.0-165.0 (aromatic and heterocyclic carbons)
  • Mass spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z approximately 274, depending on the exact molecular weight.

  • IR spectroscopy: Characteristic bands include:

    • 3300-3400 cm⁻¹ (N-H stretching)
    • 2920-2960 cm⁻¹ (aliphatic C-H stretching)
    • 1620-1640 cm⁻¹ (C=N stretching)
    • 1540-1560 cm⁻¹ (C=C stretching)
  • Elemental analysis: Expected for C₁₅H₁₉N₃S: C, 65.9%; H, 7.0%; N, 15.4%; S, 11.7%.

Comparative Analysis of Synthetic Routes

Table 9 provides a comparative analysis of the four main synthetic routes described for preparing N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine.

Table 9: Comparison of Synthetic Routes

Parameter Route A (Via 4-chloro) Route B (Direct Amination) Route C (One-pot) Route D (Dimroth Rearrangement)
Number of steps 4 3 1-2 4-5
Overall yield 30-40% 25-35% 60-70% 20-30%
Reaction time 21-30 h 18-24 h 0.5-2 h 24-36 h
Reagent cost Moderate Moderate-High Low High
Scalability Excellent Good Very good Moderate
Purification complexity Moderate Moderate Low High
Functional group tolerance Good Moderate Limited Good
Environmental impact Moderate Moderate Low High

Route C (one-pot four-component synthesis) offers significant advantages in terms of step economy, reaction time, and overall yield. However, it may present challenges for introducing specific substitution patterns. Route A provides a reliable approach with good scalability, while Route B offers a shorter synthetic sequence but with lower overall yields. Route D, while more complex, allows for greater diversity in substitution patterns.

Scale-up Considerations

For larger-scale synthesis of N-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, several factors must be considered:

  • Route selection: Route A via the 4-chloro intermediate generally offers the best combination of reliability, scalability, and cost-effectiveness.

  • Exothermic reactions: The Gewald reaction and chlorination steps can be exothermic and require careful temperature control during scale-up.

  • Solvent selection: Consideration of greener solvents (e.g., 2-MeTHF, ethanol) for larger-scale synthesis.

  • Purification strategy: Development of continuous crystallization processes instead of column chromatography for intermediates and final product.

  • Safety considerations: Proper handling of reagents such as phosphorus oxychloride and hydrogen sulfide (potentially generated during the Gewald reaction).

Table 10 outlines specific recommendations for large-scale synthesis.

Table 10: Scale-up Recommendations

Step Small Scale Conditions Large Scale Adaptations Special Considerations
Gewald reaction Batch, 50-60°C Fed-batch, 45-50°C Slow addition of sulfur, cooling capacity
Pyrimidine formation Reflux, 6-8 h Controlled temperature, 80-85°C, 10-12 h Efficient stirring, water condensers
Chlorination POCl₃ as reagent/solvent Dilution in DCM, controlled addition HCl gas scrubbing, corrosion-resistant equipment
Amination Batch, 80-90°C Continuous flow, 70-75°C Excess ethylamine recovery
Purification Column chromatography Continuous crystallization Solvent recovery systems

Chemical Reactions Analysis

n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, where rapid cell division is a hallmark .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thienopyrimidine derivatives are highly dependent on substituents at the N4-amine and C2 positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Analogues

Compound Name N4-Substituent C2-Substituent Additional Modifications
Target Compound Ethyl Methyl None
N,N-Dimethyl-N-(4-(methylthio)phenyl)-analogue () N,N-Dimethyl Methyl 4-(Methylthio)phenyl group
N-(4-Methoxyphenyl)-7-methyl-analogue () 4-Methoxyphenyl Methyl 7-Methyl on tetrahydro ring
N-(4-Chlorophenyl)-7-methyl-analogue () 4-Chlorophenyl Methyl 7-Methyl on tetrahydro ring
N-(p-Tolyl)-analogue () p-Tolyl None None
N-(3-tert-Butylisoxazol-5-yl)-analogue () 3-tert-Butylisoxazolyl None Isoxazole ring substitution
  • Steric Effects : The bulky tert-butylisoxazolyl group () increases steric hindrance, likely reducing metabolic clearance compared to the target compound’s smaller ethyl group .
  • Lipophilicity : The methylthio group in enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 3: Physical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility Trends
Target Compound Not reported ~3.2 (estimated) Moderate lipophilicity
N,N-Dimethyl-analogue () 189–191 3.8 Low aqueous solubility
4-Methoxyphenyl-analogue () 140–142 2.5 Improved polar solubility
7-Methyl-phenyl-analogue () 252–253 2.9 High crystallinity
  • Higher melting points (e.g., 252–253°C in ) correlate with aromatic substituents enabling strong π-π stacking . The target compound’s ethyl group may reduce crystallinity compared to rigid aryl groups.

Biological Activity

n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₃S with a molecular weight of 247.36 g/mol. The compound features a unique heterocyclic structure that contributes to its biological activity.

Property Value
Molecular FormulaC₁₃H₁₇N₃S
Molecular Weight247.36 g/mol
IUPAC NameN-ethyl-2-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine
InChI KeyHCOPVKLROIONMC-UHFFFAOYSA-N

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. One study reported that this compound showed an IC₅₀ value of approximately 19 nM in microtubule depolymerization assays and was effective in inhibiting cell proliferation in the MDA-MB-435 cancer cell line .

The mechanism underlying the anticancer activity of this compound involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Overcoming Drug Resistance

One notable feature of this compound is its ability to circumvent drug resistance mechanisms commonly observed in cancer therapies. The compound has shown efficacy against drug-resistant cancer cells by bypassing P-glycoprotein (Pgp) and βIII-tubulin mediated resistance pathways .

Case Studies

  • In Vitro Studies : In a series of in vitro assays using the NCI-60 cell line panel, this compound exhibited an average GI₅₀ of ~10 nM across the most sensitive cell lines .
  • Comparative Analysis : When compared to other thienopyrimidine derivatives with similar structures and functionalities, this compound consistently demonstrated superior antiproliferative potency and microtubule targeting capabilities .

Additional Biological Activities

Beyond its anticancer properties, thienopyrimidine derivatives have been explored for various other biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives related to thienopyrimidine exhibit antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Certain compounds within this class have shown potential as anti-inflammatory agents by inhibiting cytokine-induced edema .

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